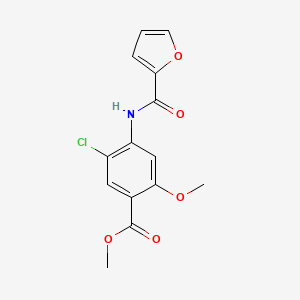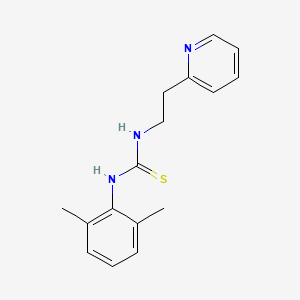![molecular formula C18H24N4O4 B5547893 5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
However, there are studies on related compounds, which could offer insights into the chemical behaviors and properties one might expect from compounds with similar structures or functional groups:
Synthesis and Structural Analysis : A study by Zeng, Wang, and Zhang (2021) discusses the synthesis and crystal structure of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, offering insights into the molecular and crystal structure that could be relevant for understanding similar compounds (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Properties : The work by Earl and Townsend (1979) on the synthesis and antileukemic activities of derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide provides examples of chemical reactions and biological properties that can be associated with certain structural features of pyrazole and imidazole derivatives (Earl & Townsend, 1979).
Physical and Chemical Properties Analysis : For understanding the physical and chemical properties of complex molecules, studies like the one by Prabhuswamy et al. (2016), which includes synthesis, crystal structure, and Hirshfeld surface analysis of a pyrazole-1-carboxamide derivative, can offer methodologies for analyzing such properties in related compounds (Prabhuswamy et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Properties
Antibacterial Agents
Novel analogs related to pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized with specific structural motifs and tested for their antimicrobial potency, displaying significant activity at non-cytotoxic concentrations (Palkar et al., 2017).
Anticancer Agents
Several pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer activities. These compounds showed promising results against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
Heterocyclic Chemistry and Drug Synthesis
Heterocyclic Compounds Synthesis
Research into the synthesis of isoxazole and naphthyridine derivatives highlights the importance of heterocyclic compounds in drug development. These studies involve the development of efficient synthesis methods that could be applied to the creation of new drugs with potential therapeutic applications (Guleli et al., 2019).
Mechanisms of Drug Action
Studies on compounds with similar structures have explored their mechanisms of action, such as how they inhibit growth and induce cellular differentiation in human myeloid leukemia cells. This research provides insights into how structural modifications of compounds can influence their biological activities and therapeutic potentials (Sanghvi et al., 1990).
Advanced Materials and Chemical Properties
- Crystal Structure and Thermodynamic Properties: The synthesis and structural analysis of compounds containing the 1,5-dioxaspiro[5.5]undecane moiety, similar to the query compound, offer insights into their crystal structures and thermodynamic properties. Such studies are crucial for understanding the physical and chemical properties of new materials, which could have various applications in material science and pharmaceutical formulation (Zeng et al., 2021).
Propiedades
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-N-(1,9-dioxaspiro[5.5]undecan-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-12-14(11-19-22(12)2)16-9-15(21-26-16)17(23)20-13-3-6-25-18(10-13)4-7-24-8-5-18/h9,11,13H,3-8,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJDDYKTMBRPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NO2)C(=O)NC3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![methyl 3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B5547885.png)
![8-{[2-(2-isopropyl-5-methylphenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5547899.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)
![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)